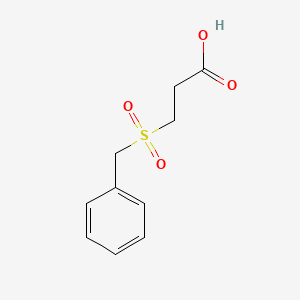
3-苯甲磺酰丙酸
描述
3-Phenylmethanesulfonyl-propionic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol . It is characterized by the presence of a phenyl group attached to a methanesulfonyl-propionic acid moiety. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
科学研究应用
3-Phenylmethanesulfonyl-propionic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.
Mode of Action
It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that 3-Phenylmethanesulfonyl-propionic acid may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .
Biochemical Pathways
3-Phenylmethanesulfonyl-propionic acid affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.
Result of Action
The action of 3-Phenylmethanesulfonyl-propionic acid results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .
Action Environment
The action, efficacy, and stability of 3-Phenylmethanesulfonyl-propionic acid can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of 3-Phenylmethanesulfonyl-propionic acid.
生化分析
Biochemical Properties
3-Phenylmethanesulfonyl-propionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, which are involved in amino acid metabolism . These interactions are crucial for the compound’s role in facilitating various biochemical processes, including the transfer of amino groups and the synthesis of aromatic amino acids.
Cellular Effects
The effects of 3-Phenylmethanesulfonyl-propionic acid on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenylmethanesulfonyl-propionic acid promotes myotube hypertrophy by inhibiting protein degradation and enhancing protein acetylation in skeletal muscle cells . Additionally, it activates the aryl hydrocarbon receptor signaling pathway, which is essential for maintaining the integrity of the intestinal epithelial barrier .
Molecular Mechanism
At the molecular level, 3-Phenylmethanesulfonyl-propionic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the activation of the aryl hydrocarbon receptor, which leads to the transcription of genes involved in maintaining the intestinal epithelial barrier . Furthermore, 3-Phenylmethanesulfonyl-propionic acid inhibits the activity of enzymes such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, thereby modulating amino acid metabolism . These interactions highlight the compound’s role in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenylmethanesulfonyl-propionic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, allowing for consistent results in in vitro and in vivo studies . Over time, 3-Phenylmethanesulfonyl-propionic acid continues to exert its effects on cellular processes, including the enhancement of the intestinal epithelial barrier and the promotion of myotube hypertrophy .
Dosage Effects in Animal Models
The effects of 3-Phenylmethanesulfonyl-propionic acid vary with different dosages in animal models. At lower doses, the compound has been shown to promote muscle mass increase and myotube hypertrophy without adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of 3-Phenylmethanesulfonyl-propionic acid are limited. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential adverse effects.
Metabolic Pathways
3-Phenylmethanesulfonyl-propionic acid is involved in several metabolic pathways, including the metabolism of aromatic amino acids. This compound is metabolized by enzymes such as aromatic-amino-acid aminotransferase, which facilitates the conversion of phenylalanine to 3-Phenylmethanesulfonyl-propionic acid . Additionally, it interacts with other metabolic pathways, such as the tricarboxylic acid cycle, by modulating the levels of key metabolites and influencing metabolic flux .
Transport and Distribution
The transport and distribution of 3-Phenylmethanesulfonyl-propionic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake into cells, where it accumulates in specific tissues . The distribution of 3-Phenylmethanesulfonyl-propionic acid within the body is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Phenylmethanesulfonyl-propionic acid is essential for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The localization of 3-Phenylmethanesulfonyl-propionic acid is regulated by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylmethanesulfonyl-propionic acid typically involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid. This intermediate is then reacted with acrylonitrile to yield 3-Phenylmethanesulfonyl-propionic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of 3-Phenylmethanesulfonyl-propionic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 3-Phenylmethanesulfonyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
相似化合物的比较
3-Phenylpropionic acid: Shares a similar phenyl group but lacks the sulfonyl moiety.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the propionic acid chain.
Benzylsulfonic acid: Contains the benzyl and sulfonyl groups but lacks the propionic acid chain.
Uniqueness: 3-Phenylmethanesulfonyl-propionic acid is unique due to the combination of its phenyl, sulfonyl, and propionic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research .
属性
IUPAC Name |
3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJEQSCVWZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390387 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90396-02-4 | |
| Record name | 3-Phenylmethanesulfonyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


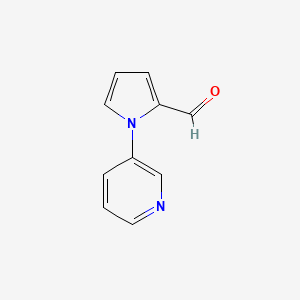


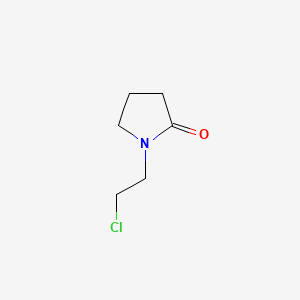
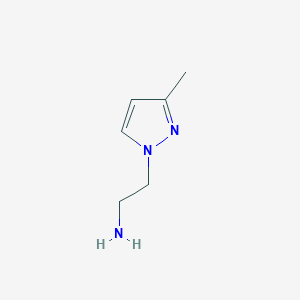



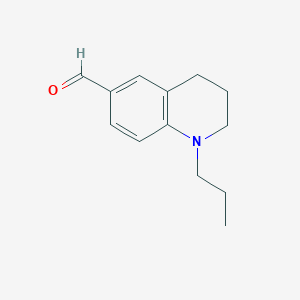
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

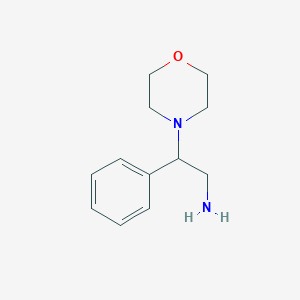

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)
